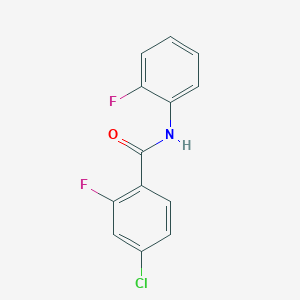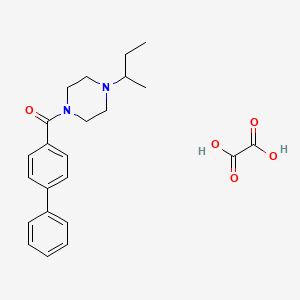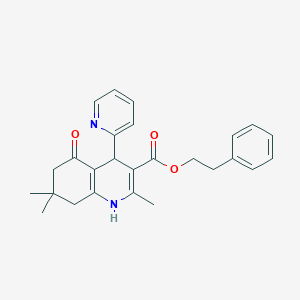![molecular formula C20H26ClN3 B5092196 [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride CAS No. 17817-84-4](/img/structure/B5092196.png)
[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized and studied for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells. It has been found to induce apoptosis, which is the programmed cell death of cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce the production of reactive oxygen species, which are essential for the induction of apoptosis in cancer cells. It has also been found to inhibit the expression of various proteins that are involved in the growth and survival of cancer cells.
実験室実験の利点と制限
[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of cancer cells, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, it has some limitations as well. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for the study of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride. One potential direction is to study its potential use in combination with other anticancer agents to improve its effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and fungal infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has significant potential in scientific research. It has been studied for its anticancer, antifungal, antiviral, and antibacterial properties and has been found to exhibit various biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has several potential future directions for study.
合成法
The synthesis of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride involves the reaction of 2-benzyl-1H-benzimidazole with diethylamine and hydrochloric acid. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride has been studied for various applications in scientific research. It has been found to exhibit significant activity against cancer cells and has been studied for its potential use as an anticancer agent. It has also been studied for its antifungal, antiviral, and antibacterial properties.
特性
| 17817-84-4 | |
分子式 |
C20H26ClN3 |
分子量 |
343.9 g/mol |
IUPAC名 |
2-(2-benzylbenzimidazol-1-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25N3.ClH/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChIキー |
ZTZZUSDXAHNGMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl |
正規SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)

![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)


![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
